
4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a pyridine ring attached to an isoquinoline core, with additional methyl groups enhancing its chemical properties.
Méthodes De Préparation
The synthesis of 4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions . The reaction mixture is then concentrated under vacuum and recrystallized from ethanol to yield the desired compound. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine can be compared with other isoquinoline derivatives, such as:
4,4-Dimethyl-2,2’-bipyridyl: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Methyl 4-methyl-2,5-di(pyridin-4-yl)-1H-pyrrole-3-carboxylate: Another heterocyclic compound with a pyridine ring, used in different chemical and biological studies.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C17H21N3 |
|---|---|
Poids moléculaire |
267.37 g/mol |
Nom IUPAC |
4,4-dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine |
InChI |
InChI=1S/C17H21N3/c1-17(2)12-20(10-13-4-3-7-19-9-13)11-14-8-15(18)5-6-16(14)17/h3-9H,10-12,18H2,1-2H3 |
Clé InChI |
WVLBLPHZTHHGST-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CC2=C1C=CC(=C2)N)CC3=CN=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


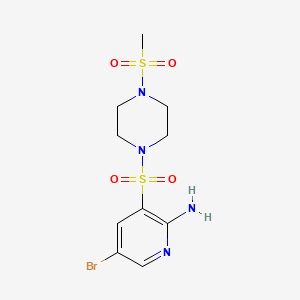

![2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B13867053.png)
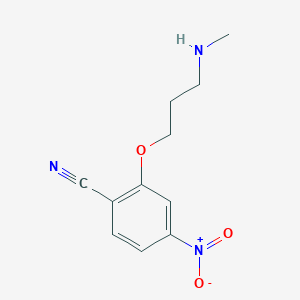
![tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13867068.png)
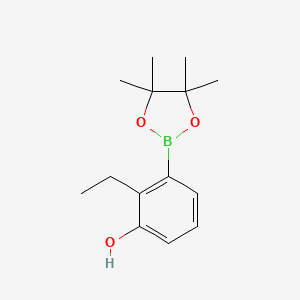

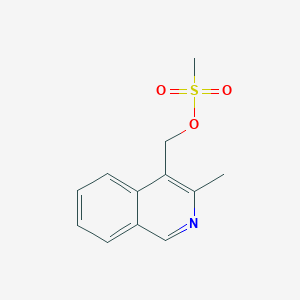
![3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13867090.png)
![4-Bromo-2-chloro-1-[(cyclopropylmethyl)sulfonyl]benzene](/img/structure/B13867091.png)
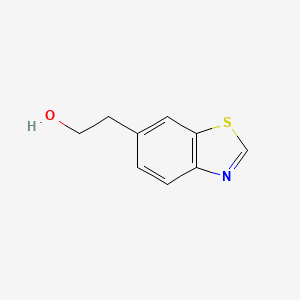
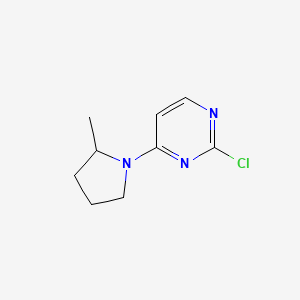

![4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13867124.png)
